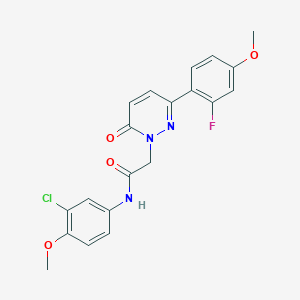

N-(3-chloro-4-methoxyphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Descripción

Chemical Structure: The compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 2-fluoro-4-methoxyphenyl group. An acetamide linker connects the pyridazinone to a 3-chloro-4-methoxyphenyl moiety (Figure 1).

Propiedades

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O4/c1-28-13-4-5-14(16(22)10-13)17-6-8-20(27)25(24-17)11-19(26)23-12-3-7-18(29-2)15(21)9-12/h3-10H,11H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQBBTDPAWCAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-chloro-4-methoxyphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyridazinone core with substituents that enhance its biological activity. The presence of chloro and methoxy groups on the phenyl rings contributes to its interaction with biological targets.

The biological activity of N-(3-chloro-4-methoxyphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is primarily attributed to its ability to inhibit specific enzymes and proteins involved in disease pathways.

- Enzyme Inhibition : The compound exhibits selective inhibition of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. It binds to the SAM binding pocket of PRMT5, leading to a reduction in its activity, which is crucial for tumor growth and survival .

- Cellular Mechanisms : Studies have shown that treatment with this compound leads to dose-dependent effects on cellular proliferation and apoptosis in cancer cell lines, indicating its potential as an anti-cancer agent .

Biological Activity Overview

Case Studies

- Inhibition of PRMT5 : In a study evaluating the efficacy of the compound on PRMT5 activity, it was found that the IC50 value was approximately 12 µM, demonstrating significant inhibitory potential against this target .

- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines indicated that treatment with N-(3-chloro-4-methoxyphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide led to a marked decrease in cell viability, supporting its role as a potential therapeutic agent against malignancies .

Pharmacological Properties

The pharmacological profile of this compound suggests it has favorable characteristics for drug development:

Comparación Con Compuestos Similares

Key Features :

- Pyridazinone Core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6, common in bioactive molecules targeting enzymes or receptors.

- 3-Chloro-4-methoxyphenyl: The chloro group increases electrophilicity, while methoxy improves solubility.

- Acetamide Linker : Facilitates hydrogen bonding and structural flexibility.

Comparison with Similar Compounds

Structural Analogues from Screening Databases ()

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Target Compound | C₂₀H₁₇ClFN₃O₄ | 417.82 | 3-Cl-4-OCH₃, 2-F-4-OCH₃ on pyridazinone |

| 2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide (Y041-4916) | C₂₁H₂₈FN₃O₃ | 389.47 | Aliphatic chain (6-methylheptan-2-yl) |

| 2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide (Y041-4925) | C₂₄H₂₇N₃O₄ | 421.50 | 3,4-diOCH₃ on pyridazinone, 4-phenylbutan-2-yl |

Key Observations :

Antipyrine/Pyridazinone Hybrids ()

Key Observations :

Methoxy-Substituted Analogues ()

N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

- Structure: Features dual 4-methoxyphenyl groups on both the acetamide and pyridazinone.

- Comparison: The target compound’s 3-chloro-4-methoxyphenyl group offers greater electrophilicity compared to the purely methoxy-substituted analogue . Fluorine in the target compound may enhance metabolic stability over non-halogenated analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.